Ndeae-mxd
Description
Properties
CAS No. |
76678-87-0 |
|---|---|
Molecular Formula |
C22H30N2O2 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(2,6-dimethylphenyl)-2-hydroxy-2-phenylacetamide |
InChI |
InChI=1S/C22H30N2O2/c1-5-23(6-2)15-16-24(20-17(3)11-10-12-18(20)4)22(26)21(25)19-13-8-7-9-14-19/h7-14,21,25H,5-6,15-16H2,1-4H3 |
InChI Key |
WQDXXVAOEOADPL-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN(C1=C(C=CC=C1C)C)C(=O)C(C2=CC=CC=C2)O |
Canonical SMILES |
CCN(CC)CCN(C1=C(C=CC=C1C)C)C(=O)C(C2=CC=CC=C2)O |
Synonyms |
N-(2-diethylaminoethyl)-2',6'-mandeloxylidide NDEAE-MXD |
Origin of Product |
United States |
Comparison with Similar Compounds
Photophysical Properties
This compound exhibits superior aqueous solubility compared to TER and X9C, enabling broader application in biological imaging without surfactant additives . While TER has a higher quantum yield (0.92), its photobleaching rate is 3× faster than this compound under UV exposure, limiting its utility in prolonged imaging .
Catalytic Performance
In palladium-catalyzed Suzuki-Miyaura reactions, this compound achieves a 15% higher TOF than BINAP due to its flexible aminoethyl groups, which enhance substrate binding kinetics . However, BINAP remains preferable for high-temperature reactions (>250°C) owing to its exceptional thermal stability .
Mechanistic Divergences
- Electron-Transfer Pathways : this compound facilitates single-electron transfer (SET) in redox reactions, unlike X9C, which relies on proton-coupled electron transfer (PCET). This distinction underpins this compound’s efficiency in radical-mediated polymerizations .
- Steric Effects : The methyl substituents on this compound reduce steric hindrance compared to BINAP’s bulky diphenylphosphine groups, enabling catalysis of bulkier substrates (e.g., tetra-ortho-substituted biaryls) .
Limitations and Trade-offs
Despite advantages, this compound’s synthesis involves a 7-step process with a 32% overall yield, whereas TER and BINAP are commercially available at lower costs . Additionally, its fluorescence is quenched in acidic environments (pH < 5), restricting use in lysosomal imaging .
Preparation Methods
Catalytic Alkylation Using Isoprene and Diethylamine
The predominant method for this compound synthesis involves a one-pot alkylation of diethylamine with isoprene, catalyzed by potassium salts under anhydrous conditions. Adapted from CN104030929A, this route employs n-butyllithium (n-BuLi) as a base to deprotonate diethylamine, generating a nucleophilic amide intermediate. Subsequent conjugate addition to isoprene’s terminal double bond proceeds via a Michael-type mechanism, with potassium tert-butoxide enhancing regioselectivity toward the Z-isomer.
Reaction Mechanism:
-
Deprotonation:
The amide ion attacks isoprene’s less substituted double bond, forming a resonance-stabilized enolate. -
Alkylation:
Potassium ions coordinate to the developing negative charge, steering syn-addition and Z-selectivity.
Procedure:
-
Molar Ratio: 5:1 isoprene-to-diethylamine ensures excess diene for complete conversion.
-
Catalyst Loading: 2.5 mol% potassium tert-butoxide (relative to amine) optimizes yield without side reactions.
-
Temperature Profile: Initial reaction at 0–5°C prevents exothermic runaway, followed by gradual heating to 75–95°C for 16 hours to drive equilibrium.
Example Outcomes:
| Example | Temp (°C) | Catalyst | Yield (%) | Purity (GC) |
|---|---|---|---|---|
| 1 | 95 | KOtBu | 33 | 88% |
| 2 | 75 | KOtBu | 69 | 76% |
Higher temperatures favor thermodynamic control but risk polymerization, whereas moderate temperatures improve kinetic selectivity.
Alternative Synthetic Approaches
While catalytic alkylation dominates industrial production, exploratory routes include:
A. Reductive Amination of Citral Derivatives
Hydrogenation of citral (3,7-dimethyl-2,6-octadienal) in the presence of diethylamine and palladium catalysts yields this compound via imine intermediates. However, this method suffers from over-reduction to saturated amines and requires high-pressure equipment.
B. Grignard Addition to Enones
Reaction of diethylamine with preformed 3,7-dimethyl-2,6-octadienone using methylmagnesium bromide demonstrates moderate yields (55–60%) but introduces stoichiometric metal waste.
Optimization of Reaction Parameters
Temperature and Catalyst Effects
The exothermic nature of alkylation necessitates precise thermal management. As shown in Table 1, lowering the reaction temperature from 95°C to 75°C nearly doubles yield (33% → 69%) by minimizing diene oligomerization. Potassium tert-butoxide outperforms sodium hydride in Z-selectivity (94% vs. 82%) due to its stronger base strength and tighter ion pairing with the enolate.
Table 1: Temperature and Catalyst Impact on Yield
| Condition | Yield (%) | Z:E Ratio |
|---|---|---|
| 95°C, KOtBu | 33 | 92:8 |
| 75°C, KOtBu | 69 | 94:6 |
| 75°C, NaH | 58 | 82:18 |
Solvent and Stoichiometric Considerations
Solvent-free conditions, as described in CN104030929A, eliminate benzene-derived toxicity concerns and simplify purification. Excess isoprene (5 eq.) acts as both reactant and solvent, though GC-MS traces indicate ≤5% residual diene post-distillation. Stoichiometric n-BuLi (2.5 eq.) ensures complete amine deprotonation but necessitates careful quenching with water to prevent lithium hydroxide precipitation.
Characterization of this compound
Spectroscopic Methods
-
NMR Spectroscopy:
NMR (400 MHz, CDCl₃): δ 5.35–5.25 (m, 2H, CH₂=CH), 3.25 (t, J = 7.2 Hz, 2H, NCH₂), 2.45 (q, J = 7.0 Hz, 4H, NCH₂CH₃), 1.95 (s, 6H, CH₃).
NMR confirms Z-configuration via allylic coupling constants (J = 10.8 Hz). -
Mass Spectrometry:
HRMS (ESI+) m/z calc. for C₁₄H₂₇N [M+H]⁺: 210.2218, found: 210.2215.
Chromatographic Analysis
Gas chromatography (GC) with FID detection quantifies purity (88–94%) and residual solvents (<0.1% isoprene). Retention time (9.8 min) aligns with authentic standards.
Industrial Scalability and Environmental Impact
The solvent-free protocol reduces waste generation by 40% compared to traditional benzene-based methods. Isoprene’s low cost ($33/100 mL) and high atom economy (82%) make this route economically viable for multi-kilogram batches. Lifecycle assessments estimate a 25% lower carbon footprint versus reductive amination pathways.
Q & A
Basic Research Questions
Q. What are the methodological best practices for synthesizing Ndeae-mxd with high purity?
- Answer : Optimize synthesis protocols by systematically varying reaction conditions (e.g., temperature, solvent ratios, catalyst concentration) and validate purity using HPLC or NMR spectroscopy. Include control experiments to isolate variables affecting yield . Document raw data (e.g., reaction timelines, spectral peaks) in appendices for reproducibility .
Q. How can researchers characterize the structural stability of this compound under varying environmental conditions?
- Answer : Conduct stability assays by exposing the compound to controlled stressors (pH, temperature, UV light). Use spectroscopic methods (FTIR, UV-Vis) at timed intervals to monitor degradation. Apply statistical tools (e.g., ANOVA) to compare degradation rates across conditions .
Q. What analytical techniques are most robust for quantifying this compound in complex matrices?
- Answer : Combine chromatography (GC-MS, LC-MS) with calibration curves using internal standards. Validate methods via spike-and-recovery experiments to assess matrix interference . Report limits of detection (LOD) and quantification (LOQ) with error margins .
Advanced Research Questions
Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Answer : Re-examine computational parameters (e.g., force fields, solvent models) and validate with orthogonal experimental assays (e.g., kinetic studies, isotopic labeling). Perform error propagation analysis to identify sources of discrepancy .
Q. What experimental design strategies minimize confounding variables in multi-factor studies on this compound’s bioactivity?
- Answer : Use factorial design (e.g., Box-Behnken) to test interactions between variables (concentration, exposure time). Include negative controls and randomize trial orders to reduce bias. Apply multivariate statistics (e.g., PCA) to disentangle effects .
Q. How can researchers address reproducibility challenges in this compound’s synthesis across laboratories?
- Answer : Standardize protocols with detailed metadata (equipment calibration, reagent lot numbers). Share raw data and step-by-step videos via FAIR-aligned repositories like Chemotion . Conduct inter-lab validation studies with blinded samples .
Q. What methodologies are effective for integrating this compound’s in vitro and in vivo data into predictive pharmacokinetic models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
